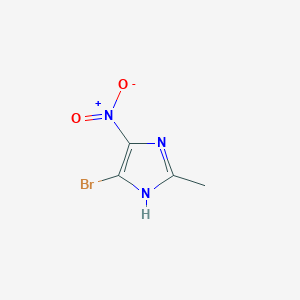
2-Amino-5-chloro-3-nitropyridine
Overview
Description
2-Amino-5-chloro-3-nitropyridine is a chemical compound with the molecular formula C5H4ClN3O2 and a molecular weight of 173.56 . It is a yellow crystalline powder .
Synthesis Analysis
The synthesis of this compound can be achieved from 2-Amino-5-chloropyridine . A detailed synthesis process can be found in the paper titled "Synthesis, crystal growth, structure, crystalline perfection, thermal, linear, and nonlinear optical investigations on 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1)" .Molecular Structure Analysis
The molecular structure of this compound can be found in the MOL file 5409-39-2.mol . More details about the structure can be found in the NIST Chemistry WebBook .Chemical Reactions Analysis
The reaction of this compound involves the addition of hydrazine hydrate at the N-C2 bond, followed by elimination of ammonia and reduction of the nitro group to amino . More details can be found in the paper titled "Reduction of 2-amino-3- and -5-nitropyridine derivatives" .Physical And Chemical Properties Analysis
This compound has a melting point of 193-197 °C and a predicted boiling point of 305.8±37.0 °C . It has a density of 1.596 and is soluble in Dimethylformamide . It is stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Quantum Chemical Analysis and Nonlinear Optical Behavior :
- 2-Amino-5-chloro-3-nitropyridine has been studied through theoretical and experimental investigations focusing on its molecular structure. The compound has been analyzed using quantum chemical calculations of various properties like HOMO-LUMO energies, electrophilicity index, and global hardness. Such studies are indicative of the compound's potential biological activity and stability. It exhibits Non-Linear Optical (NLO) behavior, making it a candidate for NLO material due to its high first order hyperpolarizability and non-zero dipole moment. The strength of interaction between electron donors and acceptors in the molecule is crucial for its applications in electronic materials and bioactivity (Antony Selvam et al., 2020).
Synthesis of Fluoropyridines :
- The compound has been utilized in synthesizing 2-chloro- and 2-amino-5-fluoropyridines. These fluoropyridines are significant as they serve as precursors or intermediates in synthesizing various pharmaceuticals and agrochemicals. The research demonstrates methodologies for preparing these compounds and highlights their potential uses in further chemical transformations (Hand & Baker, 1989).
Potential Anticancer Agents :
- Research has been conducted on the hydrolysis and subsequent reactions of this compound derivatives to produce compounds like pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. These compounds have been investigated for their effects on the proliferation and mitotic index of cultured cells and survival of mice bearing leukemia, indicating their potential as anticancer agents (Temple et al., 1983).
Crystal Engineering and Noncentrosymmetric Structures :
- The compound has been used in designing new noncentrosymmetric crystals incorporating 2-amino-5-nitropyridine chromophores. This application is vital for the development of materials with specific optical properties. The research involved creating structures based on herringbone motifs and analyzing their packing, steric hindrance, and hydrogen bonds. Such materials find applications in optics and photonics (Fur et al., 1996).
Mechanism of Action
Target of Action
Nitropyridines, in general, are known to interact with various biological targets, including membrane-bound p2 purinoceptors .
Mode of Action
It’s known that nitropyridines can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the nitropyridine acts as a nucleophilic organic group, which is transferred from boron to palladium .
Biochemical Pathways
Nitropyridines are known to be involved in various biochemical processes, including the propagation of signaling waves via membrane-bound p2 purinoceptors .
Result of Action
Nitropyridines are known to affect cellular processes, such as myocardial ischemia and reperfusion .
Action Environment
The action of 2-Amino-5-chloro-3-nitropyridine can be influenced by various environmental factors. For instance, its stability can be affected by the solvent used . Additionally, its efficacy can be influenced by the presence of other compounds in the reaction environment .
Safety and Hazards
properties
IUPAC Name |
5-chloro-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILTXHIJUUIMPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10961294 | |
| Record name | 5-Chloro-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10961294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5409-39-2, 409-39-2 | |
| Record name | 5409-39-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12459 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloro-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10961294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-chloro-3-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(8-Methyl-8-azoniabicyclo[3.2.1]octan-3-yl)azanium;dichloride](/img/structure/B7722463.png)
![Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B7722469.png)

![4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-6-ium;chloride](/img/structure/B7722477.png)





